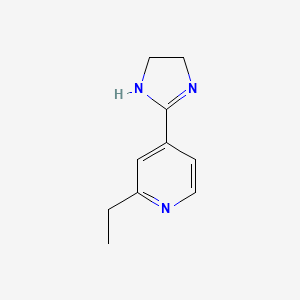
4-(4,5-dihydro-1H-imidazol-2-yl)-2-ethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,5-Dihydro-1H-imidazol-2-yl)-2-ethylpyridine is a heterocyclic compound that features both an imidazole and a pyridine ring The imidazole ring is a five-membered ring containing two nitrogen atoms, while the pyridine ring is a six-membered ring with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-dihydro-1H-imidazol-2-yl)-2-ethylpyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-ethylpyridine with an imidazole precursor under specific conditions. For instance, the reaction may be carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide. The reaction mixture is typically heated to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(4,5-Dihydro-1H-imidazol-2-yl)-2-ethylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.
Substitution: The compound can participate in substitution reactions, where functional groups on the rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce various functional groups onto the rings.
Scientific Research Applications
4-(4,5-Dihydro-1H-imidazol-2-yl)-2-ethylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the development of materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 4-(4,5-dihydro-1H-imidazol-2-yl)-2-ethylpyridine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4,5-Dihydro-1H-imidazol-2-yl)phenol: This compound has a similar imidazole ring but differs in the substituent on the pyridine ring.
2-(4,5-Dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine: This compound features a phthalazine ring instead of a pyridine ring.
Uniqueness
4-(4,5-Dihydro-1H-imidazol-2-yl)-2-ethylpyridine is unique due to the presence of both an imidazole and a pyridine ring, which imparts distinct chemical and biological properties. The ethyl group on the pyridine ring can influence the compound’s reactivity and interactions with other molecules, making it a valuable scaffold in various applications.
Biological Activity
4-(4,5-dihydro-1H-imidazol-2-yl)-2-ethylpyridine, with the CAS number 918903-31-8, is a compound of interest due to its potential biological activities, particularly in the context of parasitic infections and other therapeutic applications. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H13N3. Its structure features a pyridine ring substituted with a dihydro-imidazole moiety, which is believed to play a crucial role in its biological activity.
Anti-parasitic Activity
Recent studies have highlighted the compound's efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro assays demonstrated that certain derivatives of this compound exhibited significant growth inhibition of T. cruzi with effective concentrations (EC50) in the low micromolar range. Notably, one derivative showed an EC50 value of less than 100 nM without exhibiting cytotoxicity in human cell lines (HeLa) at concentrations above 50 μM .
Mechanism of Action
The mechanism underlying the anti-parasitic effects has been linked to the inhibition of cytochrome P450 enzyme CYP51, which is essential for sterol biosynthesis in T. cruzi. This inhibition was characterized by an IC50 value of 52 nM for one of the investigated compounds .
Antimicrobial Activity
In addition to its anti-parasitic properties, some studies suggest that derivatives of this compound may also exhibit antimicrobial activities. Research has indicated that similar imidazole-containing compounds can possess broad-spectrum antimicrobial effects, though specific data on this compound remains limited .
Research Findings and Case Studies
Properties
Molecular Formula |
C10H13N3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
4-(4,5-dihydro-1H-imidazol-2-yl)-2-ethylpyridine |
InChI |
InChI=1S/C10H13N3/c1-2-9-7-8(3-4-11-9)10-12-5-6-13-10/h3-4,7H,2,5-6H2,1H3,(H,12,13) |
InChI Key |
VWJGLFVNUZCVMW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CC(=C1)C2=NCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















